2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Description
2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H19N5O4S2 and its molecular weight is 481.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used as luminescent materials , suggesting potential applications in optical and electronic devices.
Mode of Action
The compound exhibits Excited State Intramolecular Proton Transfer (ESIPT) characteristics . This process involves the transfer of a proton in the excited state, leading to dual fluorescence emission . After coordination with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Biochemical Pathways
The esipt process and the resulting dual fluorescence emission suggest that the compound could interact with pathways related to light absorption and emission in certain materials .
Pharmacokinetics
The compound and its difluoroboron complexes have been characterized by nmr, high-resolution mass spectrometry, and elemental analysis, indicating good thermal stability and electrochemical stability .
Result of Action
The compound exhibits green emission in solution and solid films due to its ESIPT characteristics . After coordination with difluoroboron complexes, the emission is significantly blue-shifted and enhanced . These materials have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs), showing strong emission and low turn-on voltages .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the observed dual fluorescence emission is due to the ESIPT process in solution, while only one type of emission is observed in solid films due to restricted conformational changes . This suggests that the compound’s luminescent properties can be influenced by the solvent or matrix in which it is placed.
Properties
IUPAC Name |
2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S2/c1-27-20(30)15(19(29)24-13-7-9-14(31-2)10-8-13)11-23-22(27)32-12-18(28)26-21-25-16-5-3-4-6-17(16)33-21/h3-11H,12H2,1-2H3,(H,24,29)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOGKNQMGKNWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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